(2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol (2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol
Brand Name: Vulcanchem
CAS No.: 106293-83-8
VCID: VC0217813
InChI: InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17+,18-/m1/s1
SMILES: CCCCC=CC=CCCCCCC1CC(C(CN1)N)O
Molecular Formula: C26H18N4O6S2
Molecular Weight: 294.5 g/mol

(2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol

CAS No.: 106293-83-8

Main Products

VCID: VC0217813

Molecular Formula: C26H18N4O6S2

Molecular Weight: 294.5 g/mol

(2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol - 106293-83-8

CAS No. 106293-83-8
Product Name (2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol
Molecular Formula C26H18N4O6S2
Molecular Weight 294.5 g/mol
IUPAC Name (2R,4R,5S)-5-amino-2-[(6E,8E)-trideca-6,8-dienyl]piperidin-4-ol
Standard InChI InChI=1S/C18H34N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-14-18(21)17(19)15-20-16/h5-8,16-18,20-21H,2-4,9-15,19H2,1H3/b6-5+,8-7+/t16-,17+,18-/m1/s1
Standard InChIKey ACYWLYLTIGBFNS-IZXXOBHXSA-N
Isomeric SMILES CCCC/C=C/C=C/CCCCC[C@@H]1C[C@H]([C@H](CN1)N)O
SMILES CCCCC=CC=CCCCCCC1CC(C(CN1)N)O
Canonical SMILES CCCCC=CC=CCCCCCC1CC(C(CN1)N)O
Synonyms (2R)-5β-Amino-2α-[(3E,5E)-3,5-tridecadienyl]piperidin-4β-ol
PubChem Compound 6450518
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator